molecular formula C19H20N2O4 B2921112 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide CAS No. 922055-01-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide

Cat. No.: B2921112
CAS No.: 922055-01-4
M. Wt: 340.379
InChI Key: MXCGJWFHTPNEDF-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide is a benzoxazepin-derived compound characterized by a seven-membered 1,4-benzoxazepin ring fused with a benzene moiety. The core structure features a 4-ethyl substituent on the benzoxazepin nitrogen and a 5-oxo group, contributing to its conformational rigidity. The 7-position of the benzoxazepin is linked to a 3-methoxybenzamide group, which introduces hydrogen-bonding capabilities and modulates electronic properties.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-21-9-10-25-17-8-7-14(12-16(17)19(21)23)20-18(22)13-5-4-6-15(11-13)24-2/h4-8,11-12H,3,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCGJWFHTPNEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide typically involves the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazepine intermediate with 3-methoxybenzoic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

  • 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
    This analogue replaces the 3-methoxy group on the benzamide with a 2-ethoxy substituent. The ethoxy group’s larger size and altered electronic profile (due to the oxygen’s position) may influence steric interactions and binding affinity in biological systems. The molecular formula is C₂₀H₂₁N₂O₄ (estimated molecular weight ~353.4), compared to the original compound’s molecular formula of C₁₉H₂₀N₂O₄ (molecular weight ~340.4) .

  • 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Here, the benzamide’s 3-methoxy is replaced with 4-ethoxy, and the benzoxazepin’s 4-ethyl is substituted with a methyl group. The molecular weight is 340.37 (C₁₉H₂₀N₂O₄), slightly lower than the original compound .

Modifications to the Benzoxazepin Core

  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide
    This derivative introduces two methyl groups at the 3-position of the benzoxazepin and a 5-ethyl group instead of 4-ethyl. The benzamide substituent is expanded to 3,4,5-trimethoxy, enhancing electron-donating effects. With a molecular weight of 428.5 (C₂₃H₂₈N₂O₆), this compound is significantly bulkier, which may impact membrane permeability or target selectivity .

  • 3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide
    Replacing the benzamide with a cyclopentyl-propanamide group introduces a bulky, lipophilic substituent. The molecular formula is C₁₉H₂₆N₂O₃ (molecular weight 330.4), indicating reduced polarity compared to the original compound. This modification could enhance CNS penetration but may reduce aqueous solubility .

Heterocyclic Replacements

  • N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide This analogue substitutes the benzamide with a benzothiazole-carboxamide group.

Structural and Physicochemical Comparison Table

Compound Name Benzoxazepin Substituents Benzamide/Amide Substituents Molecular Formula Molecular Weight
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide 4-ethyl 3-methoxybenzamide C₁₉H₂₀N₂O₄ ~340.4
2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide 4-ethyl 2-ethoxybenzamide C₂₀H₂₁N₂O₄ ~353.4
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide 4-methyl 4-ethoxybenzamide C₁₉H₂₀N₂O₄ 340.37
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide 5-ethyl, 3,3-dimethyl 3,4,5-trimethoxybenzamide C₂₃H₂₈N₂O₆ 428.5
3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide 4-ethyl 3-cyclopentylpropanamide C₁₉H₂₆N₂O₃ 330.4

Implications of Structural Differences

  • Electronic Effects : Methoxy and ethoxy groups influence electron density, affecting interactions with charged residues in target proteins. Trimethoxy substitutions (as in ) may enhance resonance stabilization.
  • Steric Factors : Bulky groups like cyclopentyl () or benzothiazole () could hinder binding to compact active sites but improve selectivity for larger pockets.
  • Lipophilicity : Methyl or ethyl groups on the benzoxazepin nitrogen modulate logP values, impacting absorption and distribution.

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound's molecular formula is C17H20N2O4C_{17}H_{20}N_{2}O_{4} and it features a complex structure that includes a benzoxazepine core. The presence of an ethyl group and a methoxybenzamide moiety contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the benzoxazepine ring through cyclization reactions.
  • Introduction of the ethyl and methoxy groups via alkylation and acylation methods.

Antitumor Activity

Recent studies have indicated that derivatives of benzoxazepine compounds exhibit significant antitumor properties. For instance, a study reported that related benzoxazepine derivatives showed cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The IC50 values for these compounds were found to be in the low micromolar range, suggesting potent activity .

The proposed mechanism for the antitumor activity includes:

  • Inhibition of DNA synthesis : Compounds like this compound may interfere with DNA replication processes.
  • Induction of apoptosis : These compounds can trigger programmed cell death in malignant cells through the activation of caspases.

Anti-inflammatory Effects

In addition to antitumor properties, some studies have suggested that this compound may possess anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on CCRF-CEM leukemia cells.
    • Findings : The compound exhibited an IC50 value significantly lower than 20 µg/mL in certain analogs, indicating potential for further development in cancer therapy .
  • Anti-inflammatory Study :
    • Objective : Assess the inhibitory effects on inflammatory markers.
    • Findings : The compound reduced levels of TNF-alpha and IL-6 in vitro, supporting its potential use in treating inflammatory diseases.

Data Summary Table

PropertyValue
Molecular FormulaC17H20N2O4C_{17}H_{20}N_{2}O_{4}
Antitumor IC50< 20 µg/mL
MechanismDNA synthesis inhibition
Anti-inflammatory EffectReduces TNF-alpha and IL-6

Q & A

Q. What are the recommended synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling 3-methoxybenzoyl chloride with a 4-ethyl-5-oxo-tetrahydrobenzoxazepine intermediate. Key steps include activating the carboxyl group (e.g., using trichloroisocyanuric acid or DMT-MM coupling agents) and optimizing solvent systems (e.g., acetonitrile with potassium carbonate as a base). Reaction temperature (10–25°C) and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical for minimizing side products like hydrolyzed intermediates . Yield improvements (up to 96%) are achievable via stepwise purification using column chromatography and recrystallization .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic signals: (i) methoxy protons at δ 3.8–4.0 ppm, (ii) ethyl group protons (CH₂CH₃) at δ 1.2–1.4 ppm (triplet) and δ 2.5–2.7 ppm (quartet), and (iii) benzoxazepine ring protons as multiplet clusters between δ 4.5–5.5 ppm .
  • FT-IR : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹), ether C-O (~1250 cm⁻¹), and aromatic C-H bending (~700–800 cm⁻¹) .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

  • Methodological Answer : The compound’s polarity and solubility in nonpolar solvents complicate purification. Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate 7:3 to 1:1) or reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase). Recrystallization from DMF/water mixtures improves purity (>95%) but requires careful temperature control to avoid decomposition .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX refinement) resolve ambiguities in the compound’s stereochemistry or conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond angles, torsion angles, and hydrogen-bonding networks. For example, the benzoxazepine ring’s puckering and the orientation of the 3-methoxybenzamide substituent can be validated against calculated density functional theory (DFT) models. Discrepancies in thermal displacement parameters may indicate dynamic disorder, requiring iterative refinement cycles .

Q. What experimental strategies address contradictions in fluorescence or UV-Vis spectral data across studies?

  • Methodological Answer : Contradictions often arise from solvent polarity or pH effects. Standardize measurements using buffered solutions (e.g., phosphate buffer pH 7.4) and control for temperature. For fluorescence, compare quantum yields using quinine sulfate as a reference. If excitation/emission maxima diverge (>10 nm), re-examine solvent interactions (e.g., acetonitrile vs. DMSO) or aggregation effects via concentration-dependent studies .

Q. How can reaction kinetics be optimized for scale-up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Use kinetic profiling (e.g., in situ FT-IR or HPLC monitoring) to identify rate-limiting steps. For chiral intermediates (e.g., tetrahydrobenzoxazepine), employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution. Pilot-scale reactions (≥100 mmol) require strict temperature control (±2°C) and inert atmospheres to prevent racemization .

Q. What computational methods validate the compound’s bioactive conformation in target binding studies?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics (MD) simulations (GROMACS) can predict binding poses. Compare computed binding energies (ΔG) with experimental IC₅₀ values. For discrepancies >1 kcal/mol, re-evaluate force field parameters or solvent models. QM/MM hybrid methods refine electronic interactions in active sites .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Cross-validate assays (MTT, ATP-lite) in triplicate and normalize to cell viability controls (e.g., staurosporine). If IC₅₀ varies >10-fold between lines (e.g., HeLa vs. HEK293), assess membrane permeability (logP >3 suggests passive diffusion) or efflux pump activity (P-gp inhibition with verapamil). Proteomic profiling of target expression (e.g., kinase isoforms) clarifies selectivity .

Q. What statistical approaches resolve batch-to-batch variability in HPLC purity assessments?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to chromatographic data (retention time, peak area). Outliers (>3σ) indicate impurities; use tandem MS to identify contaminants. For systematic variability, optimize mobile phase pH (±0.2) or column aging protocols. Inter-laboratory calibration with certified reference materials reduces instrumental drift .

Tables for Key Parameters

Parameter Optimal Value Method Reference
Synthetic Yield85–96%Stepwise coupling/recrystallization
HPLC Purity≥95%Reverse-phase C18 column
Fluorescence Quantum Yield0.15–0.25 (vs. quinine sulfate)Spectrofluorometry
LogP (Octanol/Water)2.8–3.2Shake-flask method

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